Hgg 52
Description
HGG (6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide) is a flavonoid glycoside isolated from Carthamus tinctorius (safflower). It is characterized by a kaempferol backbone modified with glucose and glucuronic acid moieties at specific positions (3,6-di-O-glucoside and 7-O-glucuronide). This structural complexity enhances its bioavailability and bioactivity, particularly in vascular and thrombotic contexts .
Properties
CAS No. |
77704-19-9 |
|---|---|
Molecular Formula |
C19H25Cl2N3O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[1-[[2-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]-3-methylbutan-1-one;dichloride |
InChI |
InChI=1S/C19H24N3O3.2ClH/c1-16(2)12-19(23)17-6-5-10-21(13-17)14-25-15-22-11-4-3-7-18(22)8-9-20-24;;/h3-7,9-11,13,16H,8,12,14-15H2,1-2H3;2*1H/q+1;;/p-1/b20-9+;; |
InChI Key |
TVEIEEDDUQSMAI-ZVLLBXMWSA-M |
SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Isomeric SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2C/C=N/O.[Cl-].[Cl-] |
Canonical SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Synonyms |
(2-hydroxyiminomethyl)-pyridinium-1-methyl (3-isovaleryl)-pyridinium-1-methyl ether dichloride HGG 52 HGG-52 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hgg 52 typically involves multiple steps. The initial step often includes the preparation of the pyridinium rings, followed by the introduction of the hydroxyiminomethyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Potential Misinterpretations of "Hgg 52"
-
Hg (Mercury): The chemical symbol for mercury is Hg . The notation "this compound" may refer to:
Chemical Reactions of Mercury (Hg)
While "this compound" remains unidentified, mercury compounds exhibit diverse reactivity. Below are key reactions from the search results:
Mercury(I) () Reactions
| Reaction Type | Equation | Outcome |
|---|---|---|
| Precipitation with chloride | White precipitate (calomel) forms . | |
| Disproportionation with ammonia | Black metallic Hg and white form . |
Mercury(II) () Reactions
| Reaction Type | Equation | Outcome |
|---|---|---|
| Reduction by | White/gray precipitate forms . |
Thermal Decomposition Reactions
Hydrogen peroxide () decomposition, while unrelated to mercury, highlights reaction dynamics applicable to redox-active compounds :
-
Catalysts: Silver (), manganese dioxide (), and
Scientific Research Applications
Chemistry
In chemistry, Hgg 52 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific biomolecules makes it a candidate for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science.
Mechanism of Action
The mechanism of action of Hgg 52 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Findings for HGG :
- Endothelial Protection : In human umbilical vein endothelial cells (HUVECs), HGG at 10 µM significantly improved cell viability after oxygen-glucose deprivation/reoxygenation (OGD/R) injury, reducing oxidative stress and apoptosis markers .
- Anti-Thrombotic Effects : In zebrafish models, HGG at 10–100 µM inhibited phenylhydrazine (PHZ)-induced thrombosis, restoring blood flow to levels comparable to 100 µM aspirin .
- Dose-Dependent Efficacy: HGG demonstrated a clear dose-response relationship, with higher concentrations (10–100 µM) showing pronounced therapeutic effects in both in vitro and in vivo models .
Structural and Functional Analogues
HGG belongs to the flavonoid glycoside family, sharing structural similarities with other polyphenolic compounds. Below is a detailed comparison with protocatechualdehyde and aspirin, two compounds with overlapping therapeutic targets.
Table 1: Structural and Pharmacological Comparison
Table 2: Efficacy in Thrombosis Models
Mechanistic Insights
- HGG vs. Protocatechualdehyde: Protocatechualdehyde, a simpler phenolic compound, exhibits potent antioxidant activity at lower concentrations (0.72–3.62 µM) but lacks the glycosidic modifications that enhance HGG’s solubility and tissue penetration . HGG’s glucuronide moiety may facilitate interaction with endothelial receptors, amplifying its anti-apoptotic effects compared to protocatechualdehyde .
- HGG vs. Aspirin: Aspirin’s primary anti-thrombotic mechanism (COX inhibition) differs from HGG’s multifactorial approach (oxidative stress reduction + direct thrombus inhibition).
Q & A
Basic Research Questions
Q. What molecular pathways are central to Hgg 52 pathogenesis, and what experimental methodologies are used to investigate them?
- Methodological Answer: Key pathways include EGFR, TP53, and PI3K/AKT/mTOR signaling, often studied via immunohistochemistry, RNA sequencing, and CRISPR-based gene editing in patient-derived xenograft (PDX) models. Experimental validation involves comparative analysis of tumor vs. normal tissue samples, with pathway activation quantified using phospho-specific antibodies and functional assays (e.g., proliferation/apoptosis assays) .
Q. What clinical protocols define first-line treatment for this compound, and what trial data justify their use?
- Methodological Answer: The Stupp protocol—radiotherapy (60 Gy over 6 weeks) with concurrent temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150–200 mg/m² for 5 days/cycle)—remains standard. A pivotal trial (N=573) showed median survival increased from 12.1 to 14.6 months (HR: 0.63; p<0.001), with 2-year survival rates doubling (26.5% vs. 10.4%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biomarker studies for this compound prognosis?
- Methodological Answer: Discrepancies (e.g., IDH1 mutation prognostic value) require meta-analysis with stringent inclusion criteria: uniform histopathology grading, standardized sequencing protocols, and adjustment for confounders (e.g., adjuvant therapy). Tools like Cox proportional hazards models and survival ROC curves improve comparability .
Q. What experimental designs optimize preclinical evaluation of combination therapies for this compound?
- Methodological Answer: Orthotopic murine models with bioluminescent tracking allow longitudinal tumor growth assessment. Synergy studies should use Chou-Talalay combination indices, while RNA-seq or single-cell sequencing post-treatment identifies resistance mechanisms. Dose escalation must account for blood-brain barrier penetration .
Q. How can MRI texture analysis (TA) improve recurrence prediction in this compound?
- Methodological Answer: TA parameters (e.g., gray-level co-occurrence matrix [GLCM] entropy, histogram skewness) quantify tumor heterogeneity. Retrospective validation cohorts should use machine learning (e.g., random forests) to correlate TA features with recurrence patterns (local vs. non-local), adjusting for confounding variables like resection extent .
Methodological Guidelines
- Literature Review : Use Google Scholar’s advanced search with operators like
intitle:"this compound" AND ("biomarker" OR "recurrence")to filter high-impact studies (2015–2025) . - Data Reproducibility : Document experimental protocols in appendices, including raw data tables, ethical approvals, and instrument calibration logs .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in biomarker studies; report 95% confidence intervals for survival analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
